1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine
Description
This compound features a piperidine core substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a 2-phenyl-1H-imidazol-1-ylmethyl moiety. The thiadiazole ring contributes electron-withdrawing properties, while the imidazole and phenyl groups enhance hydrophobic interactions.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14-17(26-22-21-14)19(25)23-10-7-15(8-11-23)13-24-12-9-20-18(24)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNBUBHKUKFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS 2097867-25-7)
- Molecular Formula : C₁₄H₁₆F₃N₅O₃S
- Molecular Weight : 391.37
- Key Features : Replaces the imidazole-methyl group with an imidazolidine-2,4-dione and adds a trifluoroethyl chain.
- The imidazolidine-dione moiety may alter binding affinity due to conformational rigidity .
| Property | Target Compound | Analog 1 |
|---|---|---|
| Core Structure | Piperidine | Piperidine |
| Substituent 1 | Thiadiazole-carbonyl | Thiadiazole-carbonyl |
| Substituent 2 | Phenyl-imidazole | Imidazolidine-dione |
| Molecular Weight | Not Reported | 391.37 |
| Electron Effects | Moderate withdrawal | Strong withdrawal |
Structural Analog 2: Astemizole (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine)
- Molecular Formula : C₂₈H₃₁FN₄O
- Molecular Weight : 458.58
- Key Features : Contains a benzimidazole-piperidine scaffold with fluorophenyl and methoxyphenethyl groups.
- Comparison: Astemizole’s benzimidazole and aromatic substituents emphasize lipophilicity, favoring blood-brain barrier penetration. In contrast, the target compound’s thiadiazole and imidazole groups may reduce CNS activity but improve solubility.
| Property | Target Compound | Astemizole |
|---|---|---|
| Heterocycle 1 | Thiadiazole | Benzimidazole |
| Aromatic Substituents | Phenyl | Fluorophenyl, Methoxyphenyl |
| Pharmacological Profile | Underexplored | Antihistamine |
| Molecular Weight | Not Reported | 458.58 |
Structural Analog 3: 4-(1H-Imidazol-4-yl)-1-methylpiperidine (CAS 106243-44-1)
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24
- Key Features : Simplified piperidine-imidazole structure lacking the thiadiazole-carbonyl group.
- However, the target compound’s thiadiazole may enhance stability or specificity in enzyme interactions .
| Property | Target Compound | Analog 3 |
|---|---|---|
| Thiadiazole Presence | Yes | No |
| Molecular Weight | Not Reported | 165.24 |
| Functional Complexity | High | Low |
Structural Analog 4: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c from )
- Key Features : Combines benzodiazole, triazole, and bromophenyl-thiazole groups.
- Comparison : While structurally distinct, the use of triazole and thiazole rings highlights the role of nitrogen-rich heterocycles in improving binding kinetics. The target compound’s imidazole and thiadiazole may offer similar advantages in hydrogen bonding and π-π stacking .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including:
- Thiadiazole formation : Cyclization of thiosemicarbazides under acidic conditions.
- Imidazole coupling : Ullmann or Cu(I)-catalyzed cross-coupling for aryl-alkyl bond formation .
- Piperidine functionalization : Nucleophilic substitution or reductive amination to introduce the imidazole-methyl group . Key factors affecting yield include solvent polarity (THF vs. DMF), catalyst loading (e.g., 10 mol% CuI), and reaction time (24–48 hours for reflux conditions) .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- NMR spectroscopy : 1H/13C-NMR confirms substituent positions (e.g., methyl-thiadiazole at δ 2.5 ppm; imidazole protons at δ 7.3–7.8 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 398.1) and purity (>95%) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., pH, serum proteins) or structural analogs. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293) and endpoint measurements (e.g., luminescence vs. fluorescence) .
- Structure-activity relationship (SAR) studies : Compare analogs with systematic substitutions (e.g., 4-methyl vs. 4-fluoro thiadiazole) to isolate functional group contributions .
Q. What computational strategies predict binding affinity with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase targets). Key residues (e.g., Lys48, Asp166) form hydrogen bonds with the thiadiazole carbonyl .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. How does the 4-methyl-1,2,3-thiadiazole moiety influence physicochemical properties and bioactivity?
- Electron-withdrawing effects : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Hydrophobic interactions : The methyl group improves membrane permeability (logP ~2.8) and target binding (e.g., hydrophobic pockets in kinases) .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Low yield in coupling steps : Optimize stoichiometry (1:1.2 ratio of imidazole to piperidine intermediate) and switch to flow chemistry for better heat/mass transfer .
- Purification bottlenecks : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How can derivatives improve metabolic stability without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
